1-désoxy-D-xylulose

Vue d'ensemble

Description

1-Deoxy-D-xylulose is a crucial intermediate in the non-mevalonate pathway, which is responsible for the biosynthesis of isoprenoids in many bacteria, algae, and plant plastids. This compound plays a significant role in the synthesis of terpenoids, which are essential for various biological processes, including photosynthesis, respiration, and growth regulation in plants .

Applications De Recherche Scientifique

1-Deoxy-D-xylulose has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various isoprenoids and terpenoids.

Biology: It plays a role in the study of metabolic pathways and enzyme functions.

Medicine: It is investigated for its potential in developing new antibiotics and antimalarials.

Industry: It is used in the production of biofuels and other industrial chemicals

Mécanisme D'action

Target of Action

1-Deoxy-D-xylulose primarily targets two proteins: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway, which is essential for the biosynthesis of terpenoids .

Mode of Action

1-Deoxy-D-xylulose interacts with its targets to facilitate the synthesis of terpenoids. It acts as an intermediate in the non-mevalonate pathway . The exact molecular interactions between 1-deoxy-D-xylulose and its targets are still under investigation.

Biochemical Pathways

1-Deoxy-D-xylulose is involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This pathway is distinct from the mevalonate pathway found in animals, fungi, and archaea . The MEP pathway is responsible for the synthesis of isoprenoids, a class of compounds that includes terpenoids .

Pharmacokinetics

It’s known that it’s a metabolite of the non-mevalonate pathway, generally found in prokaryotes . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 1-deoxy-D-xylulose results in the production of terpenoids, which are the most abundant secondary metabolites in plants . Terpenoids play essential roles in plant respiration, photosynthesis, growth, and development . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .

Action Environment

The action of 1-deoxy-D-xylulose is influenced by environmental factors. For example, in tomatoes, the expression of the DXS gene, which is involved in the synthesis of 1-deoxy-D-xylulose, can respond to exposure to methyl jasmonate . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

1-Deoxy-D-xylulose is a metabolite of the non-mevalonate pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins . The first rate-limiting enzyme involved in the MEP pathway for terpenoids biosynthesis is 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) . DXS catalyzes the formation of DXP via condensation of D-glyceraldehyde 3-phosphate (D-GAP) and pyruvate .

Cellular Effects

1-Deoxy-D-xylulose plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . It affects the accumulation of secondary metabolites in plants . In tomatoes, for example, the DXS gene is associated with the synthesis of photosynthetic pigments .

Molecular Mechanism

1-Deoxy-D-xylulose exerts its effects at the molecular level through its role in the MEP pathway. The active site of DXS, the enzyme that catalyzes the first step in this pathway, is located at the interface of domains I and II in the same monomer . The coenzyme thiamine pyrophosphate (TPP) is mostly buried in the complex, but the C2 atom of its thiazolium ring is exposed to a solvent-accessible tunnel that is likely the substrate-binding site .

Temporal Effects in Laboratory Settings

It is known that DXS, the enzyme that catalyzes the first step in the MEP pathway involving 1-deoxy-D-xylulose, is stable and conservative .

Metabolic Pathways

1-Deoxy-D-xylulose is involved in the MEP pathway for the biosynthesis of isoprenoids . This pathway is a metabolic route leading to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by seven enzymatic reaction steps .

Transport and Distribution

The transport and distribution of 1-deoxy-D-xylulose within cells and tissues are not well-documented in the literature. It is known that the enzymes of the DXP pathway of P. falciparum are localized inside the apicoplast .

Subcellular Localization

1-Deoxy-D-xylulose is synthesized in the plastids . For instance, in tomatoes, both DXS1 and DXS2, the enzymes that catalyze the first step in the MEP pathway involving 1-deoxy-D-xylulose, were found to be localized in the chloroplast .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose can be synthesized through enzymatic reactions involving 1-deoxy-D-xylulose-5-phosphate synthase. This enzyme catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, which can then be converted to 1-deoxy-D-xylulose .

Industrial Production Methods: Industrial production of 1-deoxy-D-xylulose typically involves the use of recombinant microorganisms engineered to overexpress the necessary enzymes. These microorganisms are cultivated in bioreactors under optimized conditions to maximize the yield of 1-deoxy-D-xylulose .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Deoxy-D-xylulose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-deoxy-D-xylulose-5-phosphate.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 1-Deoxy-D-xylulose-5-phosphate.

Reduction: Alcohol derivatives.

Substitution: Various substituted xylulose derivatives.

Comparaison Avec Des Composés Similaires

1-Deoxy-D-xylulose-5-phosphate: A phosphorylated derivative of 1-deoxy-D-xylulose.

2-C-methyl-D-erythritol 4-phosphate: An intermediate in the non-mevalonate pathway.

Isopentenyl diphosphate: A product of the pathway and a precursor for isoprenoid synthesis

Uniqueness: 1-Deoxy-D-xylulose is unique due to its role as a key intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi. This makes it a valuable target for developing antibiotics and herbicides that specifically inhibit the non-mevalonate pathway without affecting the mevalonate pathway in humans .

Propriétés

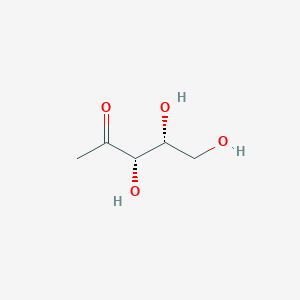

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

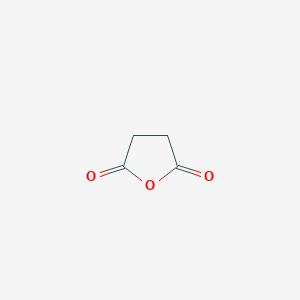

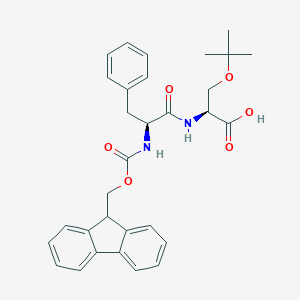

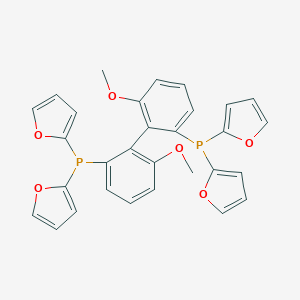

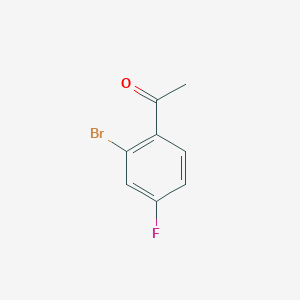

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)